Impurity Acceptance Criteria vs Methyl Ester
As a known degradation product, Di-2-thienylglycolic acid has a defined and quantified acceptance criterion in pharmaceutical formulations of Tiotropium Bromide. In contrast, its synthetic precursor, Methyl Di(2-thienylglycolate) (Impurity E), is a process-related impurity controlled at different stages of synthesis. The specific limit for the free acid underscores its direct relevance to drug product stability and patient safety, making its procurement as a reference standard mandatory for release and stability testing [1].
| Evidence Dimension | Regulatory Impurity Limit (HPLC Area %) |
|---|---|
| Target Compound Data | ≤ 0.15% area by HPLC |
| Comparator Or Baseline | Methyl Di(2-thienylglycolate) (CAS 26447-85-8, Impurity E) |
| Quantified Difference | The free acid limit is a critical quality attribute for drug product stability; the methyl ester is a process impurity controlled in the API, often with different limits and analytical methods. |
| Conditions | HPLC analysis of Tiotropium Bromide drug product as per regulatory filings (e.g., US Patent Application US20070167480A1) [1]. |
Why This Matters
This quantifiable limit provides a clear, actionable specification for quality control, directly impacting procurement decisions for reference standards used in commercial batch release.
- [1] US Patent US20070167480A1. (2007). Pure and stable tiotropium bromide. View Source
